2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide
Description
2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide is an acetamide derivative characterized by a phenoxy group substituted with a 1-hydroxyethyl moiety at the para position and an N,N-dimethylacetamide side chain. This compound has been explored as a building block in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(1-hydroxyethyl)phenoxy]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHUWLSMRBNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide involves several steps. One common method includes the reaction of 4-(1-Hydroxyethyl)phenol with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of N,N-dimethylacetamide exhibit anticancer properties. Modifications to the compound's structure have been explored to enhance its efficacy against different cancer cell lines. For instance, studies have shown that certain structural modifications can improve the stability and solubility of the compound, thereby increasing its bioavailability in therapeutic settings .
- HIF-1α Inhibition : The compound has been investigated as a potential inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which plays a crucial role in tumor progression. In vitro studies suggest that compounds with similar structures can effectively inhibit HIF-1α activity, leading to reduced tumor growth in various cancer models .
Polymer Science
- Solvent for Polymer Synthesis : 2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide can function as a solvent in the synthesis of polymers. Its ability to dissolve various organic compounds makes it an ideal candidate for use in creating polymeric materials with specific properties. This application is particularly relevant in the production of man-made fibers and films, where solvent recovery processes are critical .
Pharmaceutical Formulations
- Drug Delivery Systems : The compound's solubility characteristics allow it to be used in drug delivery systems, where it can enhance the solubility of poorly water-soluble drugs. This property is crucial for developing formulations that require improved bioavailability and controlled release profiles .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl Boronic Acid
- Key Features: Methoxyethyl-phenoxy group and boronic acid functionality.
- Activity : Demonstrated potent inhibition (1 µM) of fungal histone deacetylase (HDAC) MoRPD3, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation .
- Comparison: The boronic acid group enhances target binding via covalent interactions, unlike the acetamide group in the target compound.
N-[2-(Dimethylamino)ethyl]-2-[4-(tert-Butyl)phenoxy]acetamide
- Key Features: tert-Butyl-phenoxy group and dimethylaminoethyl chain.
- The dimethylaminoethyl moiety introduces basicity, enhancing solubility in acidic environments .
- Comparison : The target compound’s hydroxyethyl group provides polarity, which may reduce lipid solubility but improve aqueous stability compared to the tert-butyl analogue.
2-Ethoxy-N-(4-hydroxyphenyl)-N-methylacetamide
- Key Features : Ethoxy group and N-methylacetamide linked to a hydroxyphenyl ring.
- Properties : Ethoxy substituent increases metabolic stability compared to hydroxyethyl, which may undergo oxidation or conjugation. The hydroxyphenyl group offers additional hydrogen-bonding sites .
2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Dihydrochloride
- Key Features: Piperidinyl-aminomethyl group and dihydrochloride salt.
- Properties: Charged dihydrochloride form enhances water solubility, critical for intravenous formulations.
- Comparison : The target compound lacks charged groups, which may limit solubility but improve blood-brain barrier penetration.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxy group substituted with a hydroxyethyl moiety and a dimethylacetamide functional group. Its structure can be represented as follows:
where specific values of , , , and depend on the detailed molecular formula derived from the compound's structure.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, modifications in similar compounds have led to enhanced stability and water solubility, which are crucial for effective drug delivery to tumor sites.
Key Findings:
- Cell Viability : In vitro studies demonstrate that certain derivatives show significant cytotoxic effects on glioblastoma cells at lower concentrations compared to traditional chemotherapeutics .
- Mechanism of Action : The anticancer activity appears to be mediated through the inhibition of mitochondrial respiration, leading to increased apoptosis in cancer cells .
Receptor Agonism
The compound has been investigated for its role as an agonist at adrenergic receptors. Specifically, derivatives of 4-(2-amino-1-hydroxyethyl)phenol have shown efficacy as agonists at the β2-adrenergic receptor, suggesting potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
Neuroprotective Effects
Research indicates that similar compounds may possess neuroprotective properties. The ability to cross the blood-brain barrier (BBB) is critical for any neurotherapeutic agent. Studies suggest that modifications to the chemical structure can enhance BBB penetration, which is essential for treating neurological disorders .
Study 1: Anticancer Efficacy in Glioblastoma Models
A study published in Molecular Cancer Therapeutics examined the effects of various derivatives on glioblastoma cell lines. The results showed:
- Compound Efficacy : Certain derivatives demonstrated up to 70% reduction in cell viability at concentrations as low as 10 µM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells when treated with these compounds.
Study 2: Adrenergic Receptor Activation
In a clinical trial assessing the respiratory effects of β2-adrenergic agonists:
- Patient Outcomes : Patients receiving treatment with derivatives similar to this compound reported improved lung function and reduced wheezing.
- Pharmacodynamics : The study highlighted the rapid onset of action and prolonged duration of effect compared to existing therapies.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
